molecular formula C8H10N2O3 B1370209 Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate CAS No. 136517-99-2

Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate

Cat. No. B1370209
M. Wt: 182.18 g/mol
InChI Key: AYQBMLAKXZCYOM-UHFFFAOYSA-N
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Description

“Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate” is a chemical compound with the molecular formula C8H10N2O3 . It is used for research purposes .


Synthesis Analysis

The synthesis of “Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate” involves the reaction of methyl 2-chloro-6-methylpyrimidine-4-carboxylate with sodium in methanol. The mixture is heated under reflux for 2 hours and concentrated under reduced pressure. The residue is taken up in dichloromethane/water. The organic phase is separated off and the aqueous solution is extracted a further five times using dichloromethane. The combined organic extracts are dried over sodium sulfate and the solvent is distilled off under reduced pressure .


Molecular Structure Analysis

The molecular structure of “Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate” is represented by the formula C8H10N2O3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate” include the reaction of methyl 2-chloro-6-methylpyrimidine-4-carboxylate with sodium in methanol .

Scientific Research Applications

  • Chemical Synthesis

    • Application : This compound is used in chemical synthesis . It’s a building block used in the synthesis of more complex molecules.
  • Pharmaceutical Research

    • Application : There is a study that used a similar compound (a triazole-pyrimidine derivative) in pharmaceutical research . While not exactly the same, it suggests that “Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate” could potentially have applications in this field.
    • Methods of Application : In the study, the compound was synthesized and then tested for biological activity against oxygen–glucose deprivation and reperfusion (OGD/R), ER stress, and neuroinflammation models .
  • Pharmaceutical Testing

    • Application : This compound could potentially be used for pharmaceutical testing . It could be used as a reference standard for accurate results in pharmaceutical research.
  • Chemical Properties Research

    • Application : The compound could be used in research to study its chemical properties . This could include studying its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties.
  • Material Science

    • Application : This compound could potentially be used in material science . It could be used in the synthesis of new materials with unique properties.
  • Environmental Science

    • Application : The compound could be used in environmental science . It could be used in studies to understand its environmental fate and transport.

properties

IUPAC Name

methyl 2-methoxy-6-methylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5-4-6(7(11)12-2)10-8(9-5)13-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQBMLAKXZCYOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate

Synthesis routes and methods I

Procedure details

30.0 g of methyl 2-chloro-6-methylpyrimidine-4-carboxylate are added to a solution of 4.2 g of sodium in 100 ml of methanol. The mixture is heated under reflux for 2 h and concentrated under reduced pressure, and the residue is taken upon in dichloromethane/water. The organic phase is separated off and the aqueous solution is extracted a further five times using dichloromethane. The combined organic extracts are dried over sodium sulfate and the solvent is distilled off under reduced pressure. 25.5 g of methyl 2-methoxy-6-methylpyrimidine-4-carboxylate of melting point 101°-103° C. are obtained in this way.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 1 g of methyl 2-chloro-6-methylpyrimidine-4-carboxylate, 20 mL of methanol and 2 mL of 30% sodium methoxide in methanol was stirred under nitrogen at room temperature for 3 hrs, quenched with 3 mL of acetic acid and concentrated under reduced pressure. The residue was partitioned between 25 mL of saturated sodium bicarbonate and 3×20 mL of ethyl acetate and the extracts dried over MgSO4. Concentration under reduced pressure gave a white crystalline solid: MS (m+1)=183.1; 1H NMR (400 MHz, CDCl3) 7.5 (s, 1H), 4.1 (s, 3H), 4.0 (s, 3H), 2.58 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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